4,5-Dibromo-2-fluorobenzodifluoride
Overview
Description
4,5-Dibromo-2-fluorobenzodifluoride is a halogenated aromatic compound with the molecular formula C7H3Br2F3 It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms on a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,4-dibromo-2,5-difluorobenzene with n-butyl lithium in diethyl ether at -78°C. The reaction mixture is then treated with dry ice and acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzodifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzodifluoride involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethyl group.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of the difluoromethyl group.
2,4-Dibromo-5-fluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness
4,5-Dibromo-2-fluorobenzodifluoride is unique due to the presence of both bromine and fluorine atoms in specific positions on the benzene ring, along with a difluoromethyl group. This unique combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form strong halogen bonds, making it valuable for various applications .
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGQNLWBYKNOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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